3-(4-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N4O2S/c25-16-11-9-15(10-12-16)13-30-23(31)18-6-2-4-8-20(18)27-24(30)33-14-21-28-22(29-32-21)17-5-1-3-7-19(17)26/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVXXWAFYBCFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=CC=C4Cl)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that incorporates various functional groups and structural motifs. It features a quinazolin-4(3H)-one core, an oxadiazole ring, and a thioether linkage, making it a candidate for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H16Cl2N4O2S , with a molecular weight of approximately 528.9 g/mol . The presence of chlorobenzyl and chlorophenyl groups enhances its lipophilicity, which may influence its interaction with biological targets. The intricate structure facilitates various chemical interactions crucial for biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H16Cl2N4O2S |
| Molecular Weight | 528.9 g/mol |
| Core Structure | Quinazolin-4(3H)-one |
| Functional Groups | Thioether, Oxadiazole |
Antimicrobial Activity
Research indicates that compounds with similar structural features to 3-(4-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit significant antimicrobial properties. A study published in Molecules highlighted the antimicrobial activity of various quinazolin-4(3H)-one derivatives against both bacterial and fungal strains. The results suggested that certain derivatives demonstrated good to moderate activity against various species, indicating the potential of this scaffold for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A comparative analysis of similar quinazolinone derivatives revealed the following:
| Compound Name | Notable Activities |
|---|---|
| 3-(4-Chlorobenzyl)quinazolin-4(3H)-one | Antimicrobial activity against E. coli |
| 1,2,4-Oxadiazol derivatives | Antibacterial effects |
| 2-Methylquinazolin-4(3H)-one | Anticancer properties |
The study emphasized that the substituents on the phenyl rings significantly influenced the antibacterial profiles, with some compounds showing enhanced activity against Gram-positive bacteria .
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research suggests that these compounds may inhibit cancer cell growth through various mechanisms such as inducing apoptosis and interfering with cell signaling pathways involved in cancer progression .
Cytotoxicity Studies
In vitro studies have shown that 3-(4-chlorobenzyl)-2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| PC3 (Prostate) | 10 |
| MCF-7 (Breast) | 10 |
| HT29 (Colon) | 12 |
These results indicate that the compound effectively inhibits cell growth in a dose-dependent manner across different cancer types .
Molecular docking studies have suggested that this compound can bind to various biological targets involved in cancer progression and microbial growth. The binding affinity and interaction studies help elucidate its mechanism of action and guide further optimization for enhanced efficacy.
Scientific Research Applications
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Amino acids + Carbonyls | 70-80 |
| 2 | Nucleophilic Substitution | Chlorobenzyl halides | 60-75 |
| 3 | Cyclization | Dithiocarbonyldiimidazole | 78 |
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported that derivatives with similar structures can effectively target the EGFR pathway, which is crucial in many cancers.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Quinazoline derivatives have been documented to possess antibacterial and antifungal properties. Preliminary studies indicate that this specific compound may inhibit the growth of pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Antioxidant Activity
Quinazoline compounds are also known for their antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases. Research has shown that modifications in the quinazoline structure can enhance antioxidant activity, which may apply to this compound as well.
Table 2: Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Disruption of bacterial cell walls | |
| Antioxidant | Free radical scavenging |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related quinazoline derivative exhibited significant cytotoxic effects on breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. The compound's ability to inhibit key signaling pathways was highlighted as a promising feature for cancer therapy.
Case Study 2: Antimicrobial Screening
In another investigation, derivatives similar to the target compound were tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results showed that these compounds exhibited notable antibacterial activity, suggesting their potential use in treating infections caused by resistant strains.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Oxadiazole vs. Triazole-containing analogues exhibit notable antibacterial activity, with EC₅₀ values as low as 22.1 μg/mL against Xanthomonas oryzae .
- Halogen Substituent Positioning : The substitution pattern on the aryl groups (e.g., 2-chlorophenyl vs. 4-fluorophenyl in ) influences steric and electronic effects. Fluorine’s electronegativity may enhance metabolic stability, while chlorine’s bulkiness could improve target binding.
- Side Chain Variations : The 4-(trifluoromethyl)benzyl group in introduces strong electron-withdrawing effects, which may enhance antibacterial potency compared to simpler chlorobenzyl groups.
Critical Analysis :
Implications for Target Compound :
- The 2-chlorophenyl group may enhance lipophilicity, improving membrane penetration compared to 4-fluorophenyl analogues .
Q & A
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane/isopropanol 90:10).
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Pd complexes) during coupling steps.
- Quality Control : Monitor enantiomeric excess (ee) via polarimetry or chiral SFC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
